molecular formula C8H17NO3S B2404865 2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol CAS No. 1082862-62-1

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol

Cat. No.: B2404865
CAS No.: 1082862-62-1
M. Wt: 207.29
InChI Key: JHAXMXZYBWMHEC-UHFFFAOYSA-N
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Description

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C₈H₁₇NO₃S and a molecular weight of 207.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and an ethan-1-ol moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Ethan-1-ol Moiety: The ethan-1-ol moiety is attached through nucleophilic substitution reactions, often using alkyl halides as starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the ethan-1-ol moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methanesulfonylpiperidin-3-yl)ethan-1-ol
  • 2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol
  • 2-(1-Methanesulfonylpiperidin-5-yl)ethan-1-ol

Uniqueness

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-13(11,12)9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAXMXZYBWMHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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